molecular formula C21H24BrFN2O B2457378 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104738-02-4

1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2457378
CAS No.: 1104738-02-4
M. Wt: 419.338
InChI Key: DFVATNAHXLITAV-UHFFFAOYSA-M
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Description

1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS Number: 1104738-02-4) is a synthetic organic compound with a molecular formula of C 21 H 24 BrFN 2 O and a molecular weight of 419.3 g/mol . This bromide salt features a complex polyheterocyclic structure comprising an imidazopyridine core, which is a privileged scaffold in medicinal chemistry. The molecule is further functionalized with a 4-ethylphenyl group and a 4-fluorophenyl group attached to a tertiary alcohol, contributing to its unique stereoelectronic properties and potential for target engagement . Compounds within this structural class, particularly those containing the imidazo[1,2-a]azine framework, are frequently investigated in early-stage drug discovery for their potential biological activities. Researchers value this chemical entity as a key chemical intermediate or a pharmacological probe for exploring new therapeutic targets. Its structure suggests potential application in the development of receptor ligands or enzyme inhibitors, although its specific mechanism of action is dependent on the research context . This product is intended for use in in vitro assays and hit-to-lead optimization studies to establish structure-activity relationships (SAR). Warning: This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and disposal in accordance with local regulations.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O.BrH/c1-2-16-6-12-19(13-7-16)23-15-21(25,17-8-10-18(22)11-9-17)24-14-4-3-5-20(23)24;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVATNAHXLITAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}F1_{1}N2_{2}Br1_{1}O1_{1}
  • Molecular Weight : 367.30 g/mol
  • IUPAC Name : 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

This compound features a hexahydroimidazo framework that contributes to its unique pharmacological properties.

Anticancer Properties

Research has indicated that compounds with similar structures may exhibit significant anticancer activity. For instance, studies on imidazo[1,2-a]pyridine derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related imidazo compounds on human cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation by inducing apoptosis at IC50_{50} values ranging from 5 to 20 µM.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
Target CompoundA54912Caspase activation

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Similar compounds have been investigated for their ability to enhance GABA levels in the brain, which is crucial for neuronal health.

Research Findings

A study highlighted that derivatives of imidazo[1,2-a]pyridine increased GABA levels by approximately 80% in mouse models, suggesting a possible therapeutic role in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have also indicated that compounds within this class may possess antimicrobial properties. The presence of the fluorophenyl group is particularly noted for enhancing antibacterial activity against Gram-positive bacteria.

Data Summary

Activity TypeTested PathogenMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • GABAergic Modulation : Enhances GABA levels for neuroprotection.
  • Inhibition of Key Enzymes : Potentially inhibits enzymes involved in microbial growth.

Q & A

Q. What is the recommended synthetic route for 1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide?

The compound’s synthesis likely involves a multi-step process, including:

  • Cyclocondensation : Formation of the imidazo[1,2-a]pyridine core via reaction of substituted pyridines with α-halo ketones or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Functionalization : Introduction of the 4-ethylphenyl and 4-fluorophenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and precise temperature control (80–120°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxy group at δ 4.5–5.5 ppm in DMSO-d6) .
  • IR Spectroscopy : Identification of hydroxyl (3200–3600 cm⁻¹) and aromatic C-F (1100–1250 cm⁻¹) stretches .
  • HRMS : Validation of molecular weight (e.g., ESI-MS for cationic imidazolium moiety) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–60°C for 7–30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C typical for imidazolium salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar imidazo[1,2-a]pyridinium derivatives?

  • Systematic Parameter Screening : Test solvents (DMF vs. DMSO), catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂), and temperatures to identify optimal conditions .
  • Mechanistic Probes : Use deuterated reagents or isotopic labeling (e.g., ²H NMR) to trace intermediates and side reactions .
  • Statistical Analysis : Apply Design of Experiments (DoE) to quantify variable interactions and improve reproducibility .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reactive sites (e.g., C-5 vs. C-8 positions) .
  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer reactivity, followed by post-functionalization removal .

Q. How can computational methods elucidate the compound’s electronic properties and binding affinities?

  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous/DMSO environments .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., neurotransmitter receptors) .

Q. What experimental approaches validate the compound’s biological activity without commercial assays?

  • Receptor Binding Assays : Radioligand displacement studies (³H-labeled ligands) on membrane preparations from transfected HEK293 cells .
  • Functional Assays : Measure cAMP accumulation or calcium flux via FLIPR® systems to assess GPCR modulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data across studies?

  • Cross-Validation : Compare degradation profiles using identical HPLC methods and columns (e.g., C18 vs. phenyl-hexyl stationary phases) .
  • Environmental Controls : Standardize humidity (40–60% RH) and oxygen levels (inert atmosphere vs. ambient air) during stability testing .

Q. What methodologies reconcile conflicting reports on reaction mechanisms for imidazo[1,2-a]pyridinium salts?

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 or radical pathways .
  • In Situ Monitoring : Use ReactIR or LC-MS to detect transient intermediates (e.g., carbocations or nitrenes) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

VariableOptimal RangeImpact on Yield
SolventDMF+25% vs. DMSO
Temperature90°C+15% vs. 70°C
Catalyst Loading5 mol% Pd(PPh₃)₄+30% vs. 2 mol%

Q. Table 2. Stability Profile in Buffered Solutions

pHTemperatureHalf-Life (Days)Major Degradant
7.425°C>90None detected
3.040°C14Dehydroxylated analog

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